6-(二乙基氨基)吡啶-3-硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

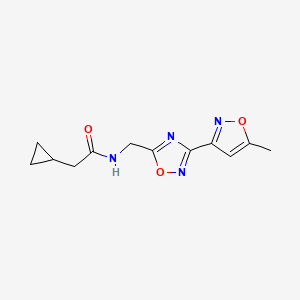

6-(Diethylamino)pyridine-3-boronic acid is a boronic acid derivative. Boronic acids are organic compounds that are characterized by a boron atom bonded to an oxygen atom and two carbon atoms . They are valuable building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves the use of reagents such as diethanolamine . The Suzuki-Miyaura cross-coupling reaction is a common method for creating carbon-carbon bonds using boronic acids . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .Molecular Structure Analysis

The molecular formula of 6-(Diethylamino)pyridine-3-boronic acid is C9H15BN2O2 . This compound contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

Boronic acids, including 6-(Diethylamino)pyridine-3-boronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The boron moiety can also be converted into a broad range of functional groups .科学研究应用

化学合成与催化

6-(二乙氨基)吡啶-3-硼酸及其衍生物在化学合成中发挥着至关重要的作用,特别是在钯催化的铃木-宫浦硼化反应中。这些反应是创建活性药物成分 (API) 和其他复杂有机分子的基础。例如,已探索了 6-溴咪唑并[1,2-a]吡啶-2-羧酸乙酯的区域选择性硼化,以合成具有潜在抗癌和抗结核性能的衍生物 (Sanghavi 等人,2022)。

材料科学和发光

在材料科学领域,硼酸衍生物(包括与 6-(二乙氨基)吡啶-3-硼酸相关的衍生物)已被用于改变材料的发光性能。例如,与钌 (II) 芳烃配合物集成的硼二吡咯甲烷 (BODIPY) 衍生物已在光动力疗法 (PDT) 和光激活化学疗法 (PACT) 中显示出巨大的潜力,展示了它们在创造更有效的癌症治疗中的应用 (Wang 等人,2015)。

亲和层析

硼酸还用于开发用于亲和层析的新型载体。偶联至间氨基苯硼酸的氨基乙基聚丙烯酰胺珠已显示出在结合和纯化酶方面的有效性,证明了硼酸衍生物在生化分离和纯化中的效用 (Maestas 等人,1980)。

聚合物中的阻燃性

在增强聚合物的阻燃性方面,已在玻璃纤维增强的聚酰胺 6,6 中分析了二乙基膦酸铝与三聚氰胺聚磷酸盐和硼酸锌(包括硼化合物)的组合。这项研究提供了对阻燃机理的见解,强调了硼酸衍生物在开发更安全、更有效的耐火材料中的作用 (Braun 等人,2007)。

先进传感技术

硼酸衍生物的合成和功能特性也已在传感技术中的应用中得到探索。例如,涉及硼酸成分的反应衍生的硼-苯并吡咯染料的开发突出了它们作为 pH 传感器的潜力,因为它们在酸性溶液中质子化后会变色并发出荧光 (Chen 等人,2013)。

作用机制

安全和危害

The safety data sheet for a similar compound, 6-[3-(Dimethylamino)propoxy]pyridine-3-boronic acid pinacol ester, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

The use of boronic acids in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, continues to be a significant area of research . Future directions may include the development of new boronic acid derivatives and the exploration of their reactivity in various chemical reactions .

属性

IUPAC Name |

[6-(diethylamino)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN2O2/c1-3-12(4-2)9-6-5-8(7-11-9)10(13)14/h5-7,13-14H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFCOLBGQLNVQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N(CC)CC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-2,2-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2714630.png)

![5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2714632.png)

![2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B2714633.png)

![3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2714634.png)

![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2714635.png)

![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2714640.png)

![Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride](/img/structure/B2714642.png)

![7-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2714643.png)

![(E)-2-cyano-3-[3-[4-(difluoromethoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2714644.png)

![4-[butyl(methyl)sulfamoyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2714645.png)